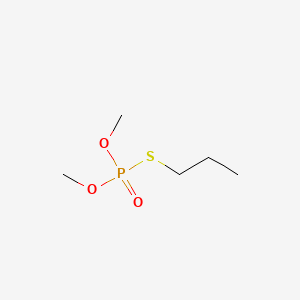
Phosphorothioic acid, O,O-dimethyl S-propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, O,O-dimethyl S-propyl ester is an organophosphorus compound widely used in various applications, particularly in agriculture as a systemic insecticide and acaricide. It is known for its effectiveness against sucking insects and its ability to act as a systemic agent, meaning it can be absorbed and translocated within plants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphorothioic acid, O,O-dimethyl S-propyl ester can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride with methanol and propyl mercaptan under controlled conditions. The reaction typically proceeds as follows: [ \text{PCl}_3 + 2 \text{CH}_3\text{OH} + \text{C}_3\text{H}_7\text{SH} \rightarrow \text{(CH}_3\text{O})_2\text{P(S)C}_3\text{H}_7 + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorothioic acid, O,O-dimethyl S-propyl ester undergoes various chemical reactions, including:
Oxidation: Partial oxidation by oxidizing agents can lead to the formation of toxic phosphorus oxides.
Reduction: Reaction with strong reducing agents such as hydrides can produce highly toxic and flammable phosphine gas.
Substitution: It can react with nucleophiles, leading to substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines.
Major Products Formed
Oxidation: Phosphorus oxides.
Reduction: Phosphine gas.
Substitution: Various substituted phosphorothioates.
Applications De Recherche Scientifique
Phosphorothioic acid, O,O-dimethyl S-propyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of phosphorothioic acid, O,O-dimethyl S-propyl ester involves its interaction with the nervous system of insects. It inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, leading to an accumulation of acetylcholine at nerve synapses. This results in continuous nerve signal transmission, causing paralysis and death of the insect .
Comparaison Avec Des Composés Similaires
Similar Compounds
Profenofos: Phosphorothioic acid, O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl ester.
Tolclofos-methyl: Phosphorothioic acid, O-(2,6-dichloro-4-methylphenyl) O,O-dimethyl ester.
Phosphorodithioic acid, O,O-diethyl ester: Another organophosphorus compound with similar reactivity.
Uniqueness
Phosphorothioic acid, O,O-dimethyl S-propyl ester is unique due to its specific ester and propyl groups, which confer distinct chemical properties and biological activity. Its effectiveness as a systemic insecticide and its ability to undergo various chemical reactions make it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
76936-70-4 |
|---|---|
Formule moléculaire |
C5H13O3PS |
Poids moléculaire |
184.20 g/mol |
Nom IUPAC |
1-dimethoxyphosphorylsulfanylpropane |
InChI |
InChI=1S/C5H13O3PS/c1-4-5-10-9(6,7-2)8-3/h4-5H2,1-3H3 |
Clé InChI |
CSKHPKBIXZSVJO-UHFFFAOYSA-N |
SMILES canonique |
CCCSP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


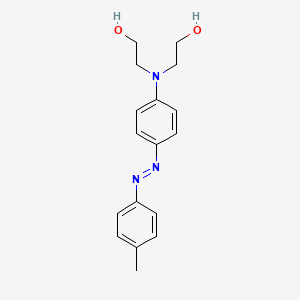
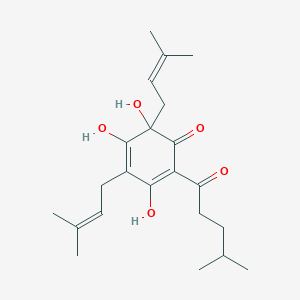
![1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13798832.png)


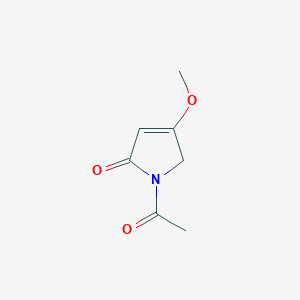
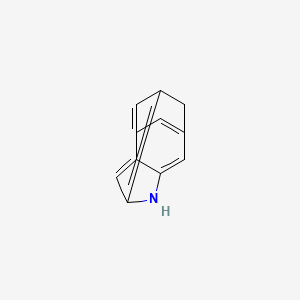
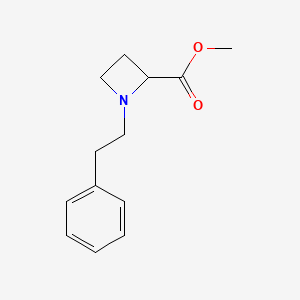
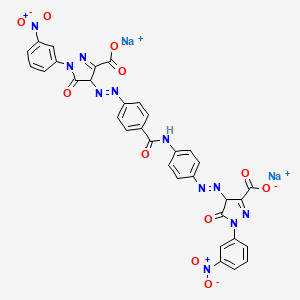
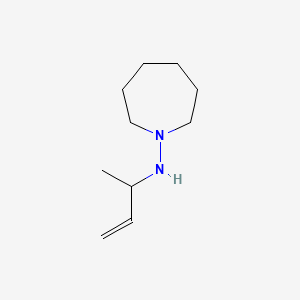



![8'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B13798910.png)
